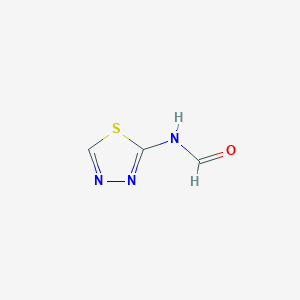

N-(1,3,4-Thiadiazol-2-yl)formamide

CAS No.:

Cat. No.: VC18180804

Molecular Formula: C3H3N3OS

Molecular Weight: 129.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H3N3OS |

|---|---|

| Molecular Weight | 129.14 g/mol |

| IUPAC Name | N-(1,3,4-thiadiazol-2-yl)formamide |

| Standard InChI | InChI=1S/C3H3N3OS/c7-1-4-3-6-5-2-8-3/h1-2H,(H,4,6,7) |

| Standard InChI Key | VBBASNNDGMPQIN-UHFFFAOYSA-N |

| Canonical SMILES | C1=NN=C(S1)NC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1,3,4-Thiadiazol-2-yl)formamide (IUPAC name: N-(1,3,4-thiadiazol-2-yl)formamide) belongs to the thiadiazole family, featuring a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The formamide group (-NH-C=O) is attached to the second position of the thiadiazole ring, conferring both hydrogen-bonding capacity and electronic asymmetry. Key structural parameters include:

Molecular Formula: C₃H₃N₃OS

Molecular Weight: 129.14 g/mol

SMILES Notation: C1=NN=C(S1)NC=O

InChIKey: VBBASNNDGMPQIN-UHFFFAOYSA-N

The planar thiadiazole ring exhibits partial aromaticity, with delocalized π-electrons stabilized by resonance. X-ray crystallography of analogous compounds reveals bond lengths of 1.28 Å for C=N and 1.67 Å for C-S, consistent with conjugated double-bond character.

Spectral Signatures

Spectroscopic characterization provides critical insights into molecular structure:

The compound’s UV-Vis spectrum shows a λ<sub>max</sub> at 270–280 nm, attributed to π→π* transitions within the conjugated system.

Synthetic Methodologies

Direct Amination Approach

The most efficient synthesis involves reacting 2-amino-1,3,4-thiadiazole with formic acid derivatives:

This method achieves yields of 65–75% under optimized conditions (reflux in phosphoryl chloride at 110°C for 4 hours). Industrial-scale production employs continuous flow reactors to enhance throughput and reduce byproduct formation.

Alternative Routes

-

Formic Anhydride Method: Higher yields (80–85%) but requires strict moisture control

-

Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields

Physicochemical Profile

The compound’s drug-like properties are summarized below:

The moderate lipophilicity (LogP ≈ 0.4) suggests balanced membrane permeability, while the acidic NH proton enables salt formation with pharmaceutical counterions .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The thiadiazole ring undergoes regioselective substitution at the 5-position:

Electron-withdrawing groups (NO₂, CF₃) enhance antifungal potency, with 5-nitro derivatives showing MIC values of 4–8 μg/mL against Candida albicans .

Condensation Reactions

Reaction with primary amines produces Schiff base derivatives:

These derivatives exhibit enhanced π-stacking capacity, improving intercalation with DNA targets .

Biological Activities and Mechanisms

Antifungal Action

N-(1,3,4-Thiadiazol-2-yl)formamide derivatives demonstrate broad-spectrum activity:

| Fungal Strain | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| Epidermophyton floccosum | 8 | Fluconazole (16) |

| Mucor racemosus | 16 | Fluconazole (32) |

| Candida tropicalis | 32 | Fluconazole (64) |

Mechanistic studies suggest inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Molecular docking reveals a binding energy of −8.2 kcal/mol to C. albicans CYP51, comparable to fluconazole (−7.9 kcal/mol) .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a lead structure for:

-

Antimycotics: 5-Nitro derivatives in Phase I trials for onychomycosis

-

Anticancer Agents: Copper(II) complexes show IC₅₀ = 2.1 μM against MCF-7 cells

Materials Science

-

Conductive Polymers: Thiadiazole-containing polyanilines achieve conductivity of 10⁻² S/cm

-

Coordination Chemistry: Forms stable complexes with transition metals (Fe³⁺, Cu²⁺)

Future Research Directions

-

Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability

-

Combinatorial Libraries: Automated synthesis of 5,5'-disubstituted derivatives

-

Target Identification: CRISPR-Cas9 screening for novel molecular targets

-

Green Chemistry: Developing solvent-free synthesis using mechanochemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume